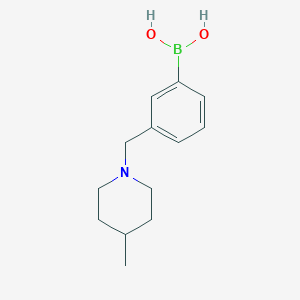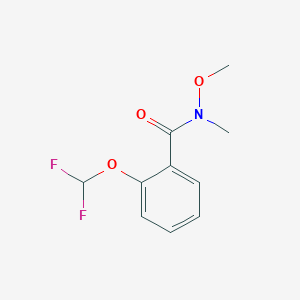
2-(difluorométhoxy)-N-méthoxy-N-méthylbenzamide
Vue d'ensemble
Description
2-(Difluoromethoxy)-N-methoxy-N-methylbenzamide is an organic compound characterized by the presence of difluoromethoxy, methoxy, and methyl groups attached to a benzamide core
Applications De Recherche Scientifique
2-(Difluoromethoxy)-N-methoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzamide derivative.
Introduction of Difluoromethoxy Group: This step often involves the use of difluoromethylating agents such as difluoromethyl ether or difluoromethyl iodide under basic conditions.
Methylation: The methyl group is introduced using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods: Industrial production of 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy or methyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of difluoromethoxybenzaldehyde or difluoromethoxybenzoic acid.
Reduction: Formation of 2-(difluoromethoxy)-N-methoxy-N-methylbenzylamine.
Substitution: Formation of substituted benzamides with various nucleophiles.
Mécanisme D'action
The mechanism by which 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity and specificity due to its electron-withdrawing properties, which influence the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
2-(Trifluoromethoxy)-N-methoxy-N-methylbenzamide: Similar structure but with a trifluoromethoxy group, which may exhibit different reactivity and biological activity.
2-(Methoxy)-N-methoxy-N-methylbenzamide: Lacks the fluorine atoms, resulting in different chemical properties and potentially lower biological activity.
Uniqueness: 2-(Difluoromethoxy)-N-methoxy-N-methylbenzamide is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its non-fluorinated counterparts.
This detailed overview provides a comprehensive understanding of 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
2-(difluoromethoxy)-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c1-13(15-2)9(14)7-5-3-4-6-8(7)16-10(11)12/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPUTJKACGZMBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1OC(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


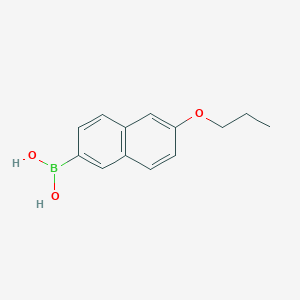
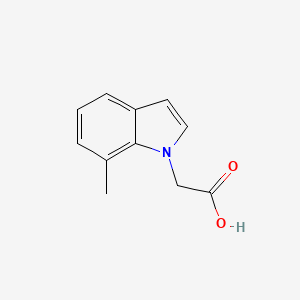
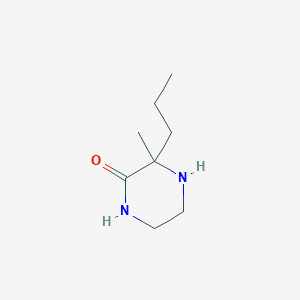

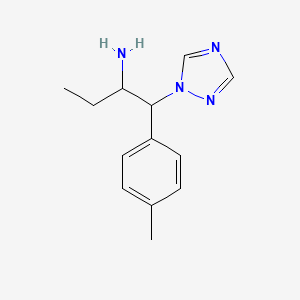
![2-[(Oxan-4-yloxy)methyl]benzoic acid](/img/structure/B1425595.png)
![methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B1425596.png)
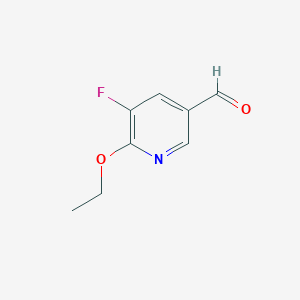


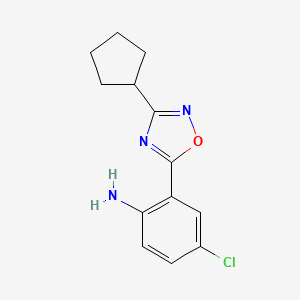
![2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile](/img/structure/B1425602.png)
